(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
CAS No.: 63734-73-6
Cat. No.: VC13342336
Molecular Formula: C6H8O5
Molecular Weight: 160.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63734-73-6 |
|---|---|
| Molecular Formula | C6H8O5 |
| Molecular Weight | 160.12 g/mol |
| IUPAC Name | (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
| Standard InChI Key | MWMZDXCRDIBPCO-QWWZWVQMSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1[C@@H](O1)C(=O)O |
| SMILES | CCOC(=O)C1C(O1)C(=O)O |
| Canonical SMILES | CCOC(=O)C1C(O1)C(=O)O |
Introduction
Structural and Molecular Characteristics
(2R,3R)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS No. 93061-20-2) is a chiral compound with the molecular formula CHO and a molecular weight of 160.12 g/mol. Its structure features a three-membered epoxide ring fused to a carboxylic acid moiety and an ethoxycarbonyl group, conferring unique reactivity (Fig. 1). The stereochemistry at the C2 and C3 positions (R,R configuration) is critical for its interactions in biological systems and synthetic pathways.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (2R,3R)-3-Ethoxycarbonyloxirane-2-carboxylic acid |
| Molecular Formula | CHO |
| Molecular Weight | 160.12 g/mol |
| CAS Registry Number | 93061-20-2 |
| Stereochemistry | (2R,3R) |
The compound’s InChIKey (MWMZDXCRDIBPCO-IUYQGCFVSA-N) and canonical SMILES (CCOC(=O)C1C(O1)C(=O)O) further delineate its structural uniqueness.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid typically begins with the epoxidation of (2R,3R)-2,3-dihydroxybutanedioic acid derivatives. A widely employed method involves treating the dihydroxy precursor with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. This regioselective epoxidation proceeds via an electrophilic mechanism, yielding the target compound with high enantiomeric excess. Industrial-scale production often employs continuous flow reactors to optimize temperature control and reaction efficiency.
Reaction Pathways
The compound’s reactivity is dominated by its epoxide and ester groups:
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Epoxide Ring-Opening: Nucleophiles (e.g., amines, thiols) attack the electrophilic oxirane carbon, leading to ring-opening products. For example, reaction with ammonia generates β-amino alcohols, which are precursors to pharmaceuticals.
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Ester Hydrolysis: Under acidic or basic conditions, the ethoxycarbonyl group hydrolyzes to a carboxylic acid, enabling further functionalization.
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Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the epoxide ring.
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | NH, HO, 25°C | β-Amino alcohol derivatives |
| Ester Hydrolysis | NaOH, HO, reflux | Dicarboxylic acid |
| Epoxide Reduction | LiAlH, THF, 0°C | 1,2-Diol derivatives |
Biological and Medicinal Applications
Anticancer Activity
Derivatives of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid exhibit promising cytotoxicity against cancer cell lines. For instance, epoxycarboxylic acid analogs have demonstrated IC values of 12–45 μM in A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The epoxide’s electrophilic nature facilitates covalent binding to nucleophilic residues in oncogenic proteins, disrupting cellular proliferation.
Antimicrobial Properties
Structural modifications at the ethoxycarbonyl group yield compounds with broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics.
Industrial and Material Science Applications
Polymer Synthesis
The epoxide’s ring-opening polymerization produces polyethers with tunable mechanical properties. Copolymerization with ε-caprolactone yields biodegradable polymers for medical implants.
Crosslinking Agents
In epoxy resins, the compound enhances crosslink density, improving thermal stability (decomposition temperature >250°C) and adhesive strength.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Epoxycarboxylic Acids
| Compound | Functional Groups | Key Applications |
|---|---|---|
| (2R,3R)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid | Epoxide, ester, carboxylic acid | Drug synthesis, polymers |
| (2S,3S)-2,3-Epoxybutanedioic acid | Epoxide, carboxylic acid | Limited biological activity |
| Methyl 2,3-epoxysuccinate | Epoxide, methyl ester | Specialty chemicals |
The (2R,3R) configuration and ethoxycarbonyl group confer superior reactivity and selectivity compared to analogs, enabling diverse downstream applications.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography and molecular docking.
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Process Optimization: Develop enantioselective catalytic systems for large-scale synthesis.
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Therapeutic Development: Evaluate in vivo efficacy and toxicity profiles of derivatives in preclinical models.
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